Ttmapp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

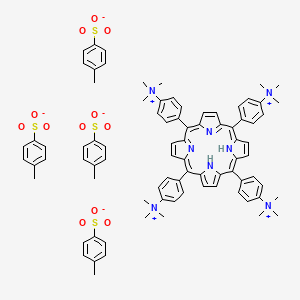

IUPAC Name |

4-methylbenzenesulfonate;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H62N8.4C7H8O3S/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;4*1-6-2-4-7(5-3-6)11(8,9)10/h13-36,57-58H,1-12H3;4*2-5H,1H3,(H,8,9,10)/q+4;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFPMEOALZKHNR-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C9=CC=C(C=C9)[N+](C)(C)C)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H90N8O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475104 | |

| Record name | Ttmapp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1531.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69458-20-4 | |

| Record name | Ttmapp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,10,15,20-tetrakis(p-Trimethylammoniophenyl)-21H,23H-porphine tetra-p-toluenesulfonate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling Ttmapp: A Guide for Scientific and Drug Development Professionals

To our valued scientific community:

Our comprehensive search for "Ttmapp" within the scientific research and drug development landscape has not yielded a specific, recognized entity under this name. This suggests a few possibilities:

-

A Novel or Niche Technology: "this compound" could represent a very new or highly specialized technology, compound, or platform that has not yet been widely published in scientific literature.

-

An Internal Project Name: The term may be an internal designation for a project, molecule, or process within a specific research institution or company.

-

A Potential Misspelling: There might be an alternative spelling or a more commonly used name for the subject of your interest.

To provide you with the accurate and in-depth technical guide you require, we kindly request further clarification. Could you please verify the spelling or provide any additional context or alternative names for "this compound"?

We are committed to delivering scientifically rigorous and valuable resources. Once we can identify the correct subject matter, we will proceed with creating the comprehensive guide you have outlined, complete with detailed protocols, data analysis, and visual workflows.

We look forward to your feedback and to assisting you in your research endeavors.

An In-Depth Technical Guide to 5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrin tetra(p-toluenesulfonate) (TTMAPP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrin tetra(p-toluenesulfonate), commonly referred to as TTMAPP, is a cationic water-soluble porphyrin derivative that has garnered significant interest in various scientific and biomedical fields. Its unique photophysical and chemical properties, stemming from its extended π-conjugated macrocyclic structure and peripheral positive charges, make it a versatile molecule with applications ranging from a photosensitizer in photodynamic therapy (PDT) and a photocatalyst to a sensitive colorimetric sensor for metal ions. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, offering valuable insights for researchers and professionals in drug development and materials science.

Chemical Structure and Synthesis

This compound is a large, symmetrical molecule featuring a central porphyrin core substituted at the meso positions with four trimethylammoniophenyl groups. The positive charges of the quaternary ammonium groups are balanced by four tosylate counter-ions, rendering the compound soluble in aqueous media.

Proposed Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TAPP)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrobenzaldehyde and a stoichiometric equivalent of freshly distilled pyrrole in propionic acid.

-

Condensation: Heat the mixture to reflux for 30-60 minutes. The color of the solution will darken significantly, indicating the formation of the porphyrinogen intermediate.

-

Oxidation: Cool the reaction mixture to room temperature and expose it to air overnight to allow for the oxidation of the porphyrinogen to the corresponding porphyrin, 5,10,15,20-tetrakis(4-nitrophenyl)porphyrin (TNPP).

-

Purification of TNPP: Remove the propionic acid under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Reduction of Nitro Groups: Dissolve the purified TNPP in a suitable solvent (e.g., concentrated hydrochloric acid) and add a reducing agent, such as tin(II) chloride (SnCl₂). Heat the mixture at 60-70°C for several hours to reduce the nitro groups to amino groups, yielding TAPP.

-

Isolation of TAPP: Neutralize the reaction mixture with an aqueous ammonium hydroxide solution and extract the product with an organic solvent. The solvent is then removed to yield TAPP as a solid.

Part 2: Synthesis of 5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrin tetra(p-toluenesulfonate) (this compound)

-

Quaternization: Dissolve the synthesized TAPP in a suitable solvent such as dimethylformamide (DMF).

-

Methylation: Add a large excess of methyl p-toluenesulfonate to the solution. Heat the reaction mixture at a temperature of approximately 100-120°C for several hours to ensure complete methylation of all four amino groups.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The product, this compound, will precipitate from the solution. The precipitate is then collected by filtration, washed with a suitable solvent (e.g., acetone or ether) to remove any unreacted starting materials, and dried under vacuum.

Physicochemical and Spectroscopic Properties

The unique structural features of this compound give rise to a distinct set of physical, chemical, and spectroscopic properties.

| Property | Value | Source |

| Chemical Formula | C₈₄H₉₀N₈O₁₂S₄ | [2] |

| Molecular Weight | 1531.92 g/mol | [2] |

| CAS Number | 69458-20-4 | [2] |

| Appearance | Purple to dark green powder | [3] |

| Solubility | Water soluble | |

| λmax (Soret band) | 410 - 414 nm |

Spectroscopic Characterization

-

UV-Visible Spectroscopy: this compound exhibits a characteristic intense Soret band in the 410-414 nm region and weaker Q-bands in the longer wavelength visible region. These absorptions are characteristic of the porphyrin macrocycle's π-π* transitions.

-

¹H and ¹³C NMR Spectroscopy: The highly symmetrical nature of this compound simplifies its NMR spectra. The proton NMR spectrum would be expected to show distinct signals for the pyrrolic protons, the phenyl protons, and the methyl protons of the trimethylammonium groups. The carbon NMR would similarly show characteristic signals for the different carbon environments in the molecule[4][5][6].

-

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic vibrational bands corresponding to the various functional groups present in the molecule, such as N-H stretching of the porphyrin core, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the porphyrin macrocycle, and S=O stretching of the tosylate counter-ions[7][8][9].

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the characterization of this compound, which would be expected to show a prominent peak corresponding to the multiply charged cationic porphyrin core[10].

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and development.

Photodynamic Therapy (PDT)

PDT is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that can selectively destroy diseased cells, such as cancer cells. This compound's strong absorption in the visible region, water solubility, and ability to generate singlet oxygen make it a promising candidate for PDT[11][12].

Mechanism of Action in PDT:

-

Excitation: Upon irradiation with light of an appropriate wavelength, the this compound molecule absorbs a photon and is promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a longer-lived excited triplet state (T₁).

-

Energy Transfer (Type II Mechanism): The triplet state this compound can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally present in tissues, to generate highly reactive singlet oxygen (¹O₂).

-

Cellular Damage: Singlet oxygen is a potent oxidizing agent that can rapidly react with and damage essential cellular components, including lipids, proteins, and nucleic acids, leading to cell death via apoptosis or necrosis[11][13].

Photocatalysis

This compound can act as a photocatalyst, utilizing light energy to drive chemical reactions. This property is particularly relevant for environmental remediation, such as the degradation of organic pollutants in water.

Mechanism of Action in Photocatalysis:

-

Light Absorption: Similar to PDT, the photocatalytic process begins with the absorption of light by this compound, leading to the formation of an excited state.

-

Electron Transfer: The excited this compound can either donate or accept an electron from a substrate molecule, initiating a series of redox reactions.

-

Generation of Reactive Oxygen Species (ROS): In the presence of water and oxygen, the excited this compound can lead to the formation of various ROS, including hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻), in addition to singlet oxygen.

-

Degradation of Pollutants: These highly reactive species can then attack and break down complex organic pollutant molecules into simpler, less harmful substances[14][15][16].

Colorimetric Sensor for Copper Ions

The porphyrin macrocycle of this compound can act as a ligand, coordinating with metal ions. This interaction can lead to a change in the electronic properties of the porphyrin, resulting in a visible color change. This property has been exploited for the development of colorimetric sensors for the detection of metal ions, such as copper(II)[17][18].

Mechanism of Action as a Copper Sensor:

-

Coordination: The nitrogen atoms within the porphyrin core of this compound can coordinate with a copper(II) ion.

-

Electronic Perturbation: The binding of the copper ion perturbs the π-electron system of the porphyrin macrocycle.

-

Spectral Shift: This perturbation leads to a shift in the absorption bands of the porphyrin, particularly the intense Soret band.

-

Color Change: The shift in the absorption spectrum results in a distinct color change of the this compound solution, which can be observed visually or quantified using a spectrophotometer. The magnitude of the color change is proportional to the concentration of copper ions, allowing for quantitative analysis.

Conclusion

5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrin tetra(p-toluenesulfonate) (this compound) is a highly versatile and functional molecule with significant potential in various scientific disciplines. Its water solubility, strong light absorption, and ability to generate reactive oxygen species make it a valuable tool in photodynamic therapy and photocatalysis. Furthermore, its ability to undergo a distinct color change upon coordination with metal ions positions it as a useful component in the development of chemical sensors. This guide has provided a comprehensive overview of the key aspects of this compound, offering a foundation for further research and application development in the fields of medicine, materials science, and analytical chemistry.

References

- Abrahamse, H., & Hamblin, M. R. (2016). New photosensitizers for photodynamic therapy. Biochemical Journal, 473(4), 347–364.

-

CARSOTE, M. A., & BUMBAC, G. (2020). FTIR spectra of the TPP, TNPP, and TAPP. ResearchGate. Retrieved from [Link]

-

Fazal, A., & Ali, S. (2021). Full Assignments of the 1H, 13C and 15N Magnetic Resonance Spectra of Two Porphyrin Compounds. ResearchGate. Retrieved from [Link]

-

Li, X., Li, W., & Li, Y. (2021). In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts. MDPI. Retrieved from [Link]

-

Wang, J., Wang, S., & Wang, W. (2018). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. ResearchGate. Retrieved from [Link]

- Mason, S. F. (1956). The Infrared Spectrum of Porphin. Journal of the Chemical Society, 976-982.

- Spiller, W., Kliesch, H., Wöhrle, D., Hackbarth, S., & Röder, B. (1998). Singlet Oxygen Quantum Yields of Different Photosensitizers in Polar Solvents and in Micellar Systems. Journal of Porphyrins and Phthalocyanines, 2(2), 145-158.

-

Pop, F. L., et al. (2021). Target Prediction of 5,10,15,20-Tetrakis(4′-Sulfonatophenyl)-Porphyrin Using Molecular Docking. PubMed Central. Retrieved from [Link]

- Allison, R. R., & Sibata, C. H. (2010). Oncologic photodynamic therapy photosensitizers: a clinical review. Photodiagnosis and Photodynamic Therapy, 7(2), 61-75.

-

D'Accolti, L., et al. (2021). Synthesis and Characterization of 5,10,15,20-Tetrakis-(4-(3-carbamoyl-pyridyl)-methylphenyl)porphyrin Bromide. MDPI. Retrieved from [Link]

-

YouTube. (2022). Mechanism of Photocatalytic Dye Degrdradation | Advanced Oxidation Process. Retrieved from [Link]

-

Slanina, T., & Šebej, P. (2017). Singlet Oxygen in Photodynamic Therapy. MDPI. Retrieved from [Link]

-

Journal of Chemical Education. (1997). Microscale Synthesis and 1H NMR Analysis of Tetraphenylporphyrins. Retrieved from [Link]

-

Ogikubo, J., et al. (2021). Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement. National Institutes of Health. Retrieved from [Link]

-

Kim, T., & Kim, Y. (2020). Colorimetric detection of copper ions using porphyrin-conjugated silica nanoparticles. ResearchGate. Retrieved from [Link]

-

Sciforum. (2016). Synthesis and characterization of 5, 10, 15, 20-Tetrakis (4-Tolyl)Porphyrin and its Tin and Cobalt complexes. Retrieved from [Link]

-

Stoyanov, S., & Antonov, L. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrintetra(p-toluenesulfonate). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of lignin (L), tetraphenylporphyrin (TPP), ferriporphyrin... Retrieved from [Link]

-

Kwiatkowski, S., et al. (2018). Photodynamic therapy - mechanisms, photosensitizers and combinations. PubMed Central. Retrieved from [Link]

-

Environmental Science and Pollution Research. (2022). An Overview of Photocatalytic Membrane Degradation Development. PubMed Central. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). A novel porphyrinic photosensitizer based on the molecular complex of meso- tetraphenylporphyrin with... Retrieved from [Link]

-

PubMed Central. (2010). Vibration and Fluorescence Spectra of Porphyrin-Cored 2,2-Bis(methylol)-propionic Acid Dendrimers. Retrieved from [Link]

-

Zhang, Y., et al. (2018). Colorimetric copper(II) ion sensor based on the conformational change of peptide immobilized onto the surface of gold nanoparticles. ResearchGate. Retrieved from [Link]

-

PubMed Central. (2016). Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. Retrieved from [Link]

-

ChemRxiv. (2021). Chemosensoric properties of porphyrin analogues ionized forms by spectrophotometry and quantum chemistry: 5,10,15,20. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2014). Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information for A novel porphyrinic photosensitizer based on the molecular complex of meso- tetraphenylporphyrin with... Retrieved from [Link]

-

ResearchGate. (n.d.). Overlapped FT-IR spectra of 5,10,15,20-tetrakis-4-aminophenyl-porphyrin... Retrieved from [Link]

Sources

- 1. Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups – Oriental Journal of Chemistry [orientjchem.org]

- 2. The coordination- and photochemistry of copper(i) complexes: variation of N^N ligands from imidazole to tetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. researchgate.net [researchgate.net]

- 5. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Singlet Oxygen in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Singlet Oxygen in Photodynamic Therapy [mdpi.com]

- 14. In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Tris(4-(trimethylammonio)phenyl)phosphine (Ttmapp): A Guide to Synthesis and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-(trimethylammonio)phenyl)phosphine, hereafter referred to as Ttmapp, is a water-soluble phosphine ligand whose unique electronic and steric properties, conferred by the positively charged trimethylammonio groups, make it a compound of significant interest. Its solubility in aqueous media opens avenues for applications in catalysis, materials science, and particularly in drug development, where it can be explored as a component in targeted delivery systems or as a building block for novel therapeutic agents. This guide provides a comprehensive overview of the synthetic routes to this compound and the rigorous analytical methods required for its structural confirmation and purity assessment. The protocols and rationale described herein are designed to provide researchers with a self-validating framework for producing and characterizing this compound with high fidelity.

Strategic Approach to this compound Synthesis

The synthesis of this compound is a multi-step process that hinges on the foundational principles of phosphine chemistry. The core challenge lies in constructing the triarylphosphine skeleton and subsequently functionalizing it to achieve the desired water solubility and electronic characteristics. The most logical and field-proven approach involves the reaction of a suitable organometallic reagent with a phosphorus trihalide, followed by quaternization of peripheral functional groups.

Causality in Synthetic Design

The choice of synthetic route is dictated by the need for high yield, purity, and scalability. A common strategy for creating triarylphosphines involves using Grignard or organolithium reagents.[1] For this compound, this translates to a pathway beginning with a protected aniline derivative, such as 4-bromo-N,N-dimethylaniline. This precursor is converted into an organometallic species which then reacts with phosphorus trichloride (PCl₃). The N,N-dimethylamino groups serve two purposes: they are precursors to the target trimethylammonio groups and their electron-donating nature influences the reactivity of the aryl ring during the phosphine synthesis. The final step is a classic quaternization reaction using an alkylating agent like methyl iodide.

The workflow below illustrates this strategic pathway, emphasizing the critical transition from an organic-soluble intermediate to a water-soluble final product.

Experimental Protocol: Synthesis of this compound Iodide

This protocol describes a representative synthesis. Note: All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques, as phosphines are susceptible to oxidation.[2]

Step 1: Synthesis of Tris(4-(dimethylamino)phenyl)phosphine

-

Grignard Reagent Preparation: In a flame-dried, three-neck flask equipped with a condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (3.0 equiv.). Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 4-bromo-N,N-dimethylaniline (3.0 equiv.) in anhydrous tetrahydrofuran (THF) via the dropping funnel to the magnesium turnings. Maintain a gentle reflux. The disappearance of the magnesium and formation of a cloudy grey solution indicates the formation of the Grignard reagent.

-

Phosphine Formation: Cool the Grignard solution to 0 °C in an ice bath.

-

Slowly add a solution of phosphorus trichloride (PCl₃, 1.0 equiv.) in anhydrous THF via the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture and quench by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude tris(4-(dimethylamino)phenyl)phosphine. This intermediate can be purified by column chromatography on silica gel if necessary.

Step 2: Quaternization to form this compound Iodide

-

Dissolve the purified tris(4-(dimethylamino)phenyl)phosphine (1.0 equiv.) in a suitable solvent like acetonitrile or acetone in a round-bottom flask.

-

Add an excess of methyl iodide (CH₃I, >3.0 equiv., typically 5-10 equiv.) to the solution.

-

Stir the reaction mixture at room temperature. The product, being a salt, is typically insoluble in the reaction solvent and will precipitate out of the solution as a white or off-white solid. The reaction time can vary from a few hours to overnight.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Wash the solid product extensively with a solvent in which the product is insoluble but the starting materials are soluble (e.g., diethyl ether or cold acetone) to remove any unreacted starting material and excess methyl iodide.

-

Dry the final this compound iodide product under vacuum.

Comprehensive Characterization of this compound

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others.

Spectroscopic and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for the structural elucidation of this compound in solution.

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons and the methyl protons. The aromatic protons on the phenyl rings will appear as two doublets (an AA'BB' system) due to the para-substitution. The methyl protons of the -N(CH₃)₃⁺ group will appear as a sharp, intense singlet, significantly downfield shifted compared to the precursor's -N(CH₃)₂ protons due to the positive charge.

-

¹³C NMR: The spectrum will confirm the number of unique carbon environments. Key signals include those for the aromatic carbons (with the carbon attached to phosphorus showing a characteristic coupling) and the methyl carbons of the trimethylammonio group.[3]

-

³¹P NMR: This is definitive for a phosphine-containing compound. This compound should exhibit a single sharp signal in the ³¹P{¹H} spectrum. The chemical shift provides information about the electronic environment of the phosphorus atom.[4]

Mass Spectrometry (MS) MS is used to determine the molecular weight of the this compound cation.

-

Methodology: Electrospray Ionization (ESI) is the preferred method for this charged, non-volatile molecule.[5] The analysis will be performed in positive ion mode.

-

Expected Result: The mass spectrum will show a prominent peak corresponding to the mass-to-charge ratio (m/z) of the [M]³⁺ cation, where M is the tris(4-(trimethylammonio)phenyl)phosphine moiety. The observed isotopic distribution pattern should match the theoretical pattern for its chemical formula.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is useful for confirming the presence of key functional groups and the absence of certain starting materials.

-

Key Vibrations: Look for characteristic C-H stretching and bending frequencies for the aromatic rings and methyl groups. The P-C stretching vibration may also be observable. The absence of bands associated with precursor functional groups (e.g., N-H if starting from a primary aniline) is also an important indicator of reaction completion.

High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for assessing the purity of the final product.[7]

-

Methodology: Due to the ionic nature of this compound, Reverse-Phase Ion-Pairing HPLC or Hydrophilic Interaction Liquid Chromatography (HILIC) would be suitable. A C18 column can be used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[8][9]

-

Purity Assessment: The purity is determined by integrating the peak area of the product relative to the total area of all peaks in the chromatogram at a suitable detection wavelength (typically in the UV range).

Summary of Expected Characterization Data

| Technique | Parameter | Expected Result for this compound Cation [C₂₇H₃₆N₃P]³⁺ | Rationale |

| ¹H NMR | Chemical Shift (δ) | ~7.5-8.0 ppm (d, 6H, Ar-H ortho to P), ~7.8-8.2 ppm (d, 6H, Ar-H meta to P), ~3.6 ppm (s, 27H, -N(CH₃)₃⁺) | Aromatic protons are deshielded. Methyl protons are deshielded due to the positive charge on the nitrogen. |

| ³¹P NMR | Chemical Shift (δ) | -5 to -10 ppm (relative to 85% H₃PO₄) | Typical range for triarylphosphines.[10] |

| ESI-MS | m/z (Positive Mode) | [M]³⁺/3 = 147.08 (Calculated for C₂₇H₃₆N₃P) | The molecule carries a 3+ charge, so the m/z will be one-third of the molecular mass of the cation. |

| HPLC | Purity | >95% | A single major peak indicates a high degree of purity. |

| Elemental Analysis | % Composition | Calculated for the specific salt (e.g., C₂₇H₃₆Cl₃N₃P): C 60.51, H 6.77, N 7.84 | Confirms the overall elemental composition and stoichiometry of the isolated salt. |

Relevance and Applications in Drug Development

The unique properties of this compound make it a molecule of interest for the pharmaceutical and biotechnology sectors.[11]

-

Aqueous Phase Catalysis: As a water-soluble ligand, this compound can be used in transition-metal-catalyzed reactions in aqueous media, a key principle of green chemistry. This is relevant for the synthesis of complex drug molecules under environmentally benign conditions.

-

Drug Delivery Systems: The cationic nature of this compound allows for electrostatic interactions with negatively charged biological molecules like DNA or cell membranes. This property could be exploited in the design of non-viral gene delivery vectors or targeted drug carriers.[12]

-

Bioconjugation: The phosphine moiety can participate in specific ligation reactions, such as the Staudinger ligation, enabling the conjugation of this compound to biomolecules (peptides, proteins) to impart water solubility or other desired properties.

Conclusion

The synthesis and characterization of Tris(4-(trimethylammonio)phenyl)phosphine (this compound) requires a systematic and rigorous approach. By following a well-designed synthetic pathway based on established organophosphorus chemistry and employing a comprehensive suite of analytical techniques, researchers can produce and validate this valuable compound. The self-validating workflow presented in this guide, which pairs each synthetic step with corresponding characterization methods, ensures the production of high-purity this compound suitable for demanding applications in catalysis and advanced drug development.[13][14]

References

-

A simple and cheap synthesis of Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP). synlett. Available at: [Link] (This provides a general procedure for a related triarylphosphine synthesis).

-

Structure of TMAP⁴⁺ and TMAP⁶⁺. ResearchGate. Available at: [Link] (While this refers to a porphyrin, it highlights characterization of related trimethylammonio-phenyl structures).

-

Use of meso- tetrakis(pentafluorophenyl)porphyrin as a matrix for low molecular weight alkylphenol ethoxylates in laser desorption/ ionization time-of-flight mass spectrometry. PubMed. Available at: [Link] (Discusses MALDI-TOF MS for large molecules).

-

5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrintetra(p-toluenesulfonate) (this compound). Aladdin. Available at: [Link] (Commercial source for a related compound class).

-

Microscale Synthesis and 1H NMR Analysis of Tetraphenylporphyrins. Journal of Chemical Education. Available at: [Link] (General porphyrin synthesis and NMR).

-

Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes. NIH - National Center for Biotechnology Information. Available at: [Link] (General porphyrin synthesis and characterization).

-

Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. MDPI. Available at: [Link] (Overview of MS techniques).

-

Synthesis and Characterization of Tetrasubstituted Porphyrin Tin(IV) Complexes and Their Adsorption Properties over Tetracycline Antibiotics. MDPI. Available at: [Link] (Comprehensive characterization of related macrocycles).

-

Synthesis and Spectroscopic Characterization of Some New Axially Ligated Indium(III) Macrocyclic Complexes and Their Biological Activities. PubMed Central. Available at: [Link] (Detailed NMR analysis of complex molecules).

-

1 H NMR spectra for the titration of (a) H 2 tpp (0.01 M) with (b) 0.5,... ResearchGate. Available at: [Link] (Example of ¹H NMR for a related core structure).

-

Structural characterization of the water-soluble porphyrin complexes [FeII(TPPS) (NO•)]4 and [μ-O-([FeIII(TPPS)])2]8. PubMed Central. Available at: [Link] (Discusses X-ray diffraction for structural analysis).

-

Mass Spectrometry Services. Scripps Research. Available at: [Link] (Overview of available MS services).

-

Structure of TTFMPP with protons numbered for NMR analysis. ResearchGate. Available at: [Link] (Example of NMR analysis structure).

-

Synthesis of Tris(trimethylsilyl)phosphine: An Illustrated Tutorial. YouTube. Available at: [Link] (Illustrates techniques for handling air-sensitive phosphines).

-

Microfluidic Applications in Drug Development: Fabrication of Drug Carriers and Drug Toxicity Screening. MDPI. Available at: [Link] (Context for drug development applications).

-

Tertiary phosphines: preparation. The Royal Society of Chemistry. Available at: [Link] (General methods for phosphine synthesis).

-

Porphyrin/metalloporphyrin and their conjugates: a promising platform for drug delivery. springer.com. Available at: [Link] (Applications in drug delivery).

-

HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. YouTube. Available at: [Link] (Basic guide to interpreting MS data).

-

Phosphine, tris(4-methylphenyl)-. PubChem. Available at: [Link] (Data for a similar triarylphosphine).

-

Preparation and Characterization of Tetraphenylporphyrin Dyes. ResearchGate. Available at: [Link] (UV-Vis characterization).

-

Tris(Trimethylsilyl)Phosphine in Reaction with Bis(Phenylenedioxa)Chlorophosphorane. The Way to Phosphoranylphosphines. ResearchGate. Available at: [Link] (³¹P NMR of phosphines).

-

Separation, purification and enrichment. Proteome Factory. Available at: [Link] (Overview of HPLC).

-

Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses. Available at: [Link] (Example of phosphine ligand synthesis).

-

RP-HPLC Method For The Purification Of Labeled Synthetic Oligonucleotides Using XTerra MS C18 Columns. Waters Corporation. Available at: [Link] (HPLC purification methods).

-

Tris(4-chlorophenyl)phosphine and Tris(4-fluorophenyl)phosphine. ResearchGate. Available at: [Link] (Structural data for related phosphines).

-

Drug Development Pipeline: Low Research Lab. Purdue Chemistry. Available at: [Link] (Example of a drug development pipeline).

-

Drug Discovery Trends & New Insights from Phenotypic Approaches. YouTube. Available at: [Link] (Trends in drug discovery).

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. youtube.com [youtube.com]

- 3. Synthesis and Spectroscopic Characterization of Some New Axially Ligated Indium(III) Macrocyclic Complexes and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 质谱技术概述 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 6. youtube.com [youtube.com]

- 7. Separation, purification and enrichment [proteome-factory.com]

- 8. RP-HPLC Method For The Purification Of Labeled Synthetic Oligonucleotides Using XTerra MS C18 Columns | Waters [waters.com]

- 9. sg.idtdna.com [sg.idtdna.com]

- 10. Phosphine, tris(4-methylphenyl)- | C21H21P | CID 13956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Drug Development Pipeline: Low Research Lab: Purdue Chemistry [chem.purdue.edu]

- 12. Porphyrin/metalloporphyrin and their conjugates: a promising platform for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Drug Development Research | SMC® Technology [sigmaaldrich.com]

photophysical and photochemical properties of Ttmapp

An In-Depth Technical Guide to the Photophysical and Photochemical Properties of 5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrin tetra(p-toluenesulfonate) (Ttmapp)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyrins and their derivatives have garnered significant attention in various scientific fields, particularly in medicine as photosensitizers for photodynamic therapy (PDT). Among these, 5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrin tetra(p-toluenesulfonate), commonly referred to as this compound, is a water-soluble cationic porphyrin that has shown promise in biomedical applications. Its solubility in aqueous media is a crucial advantage for biological studies and clinical applications. This guide provides a comprehensive overview of the , offering insights into its synthesis, characterization, and the fundamental principles governing its photo-reactivity.

Core Structure and Significance

This compound belongs to the family of meso-substituted tetraphenylporphyrins (TPP). The core structure consists of a porphyrin macrocycle with four phenyl groups attached at the meso positions. In this compound, each of these phenyl groups is further substituted at the para position with a trimethylammonium group, which imparts a positive charge and enhances its water solubility. The tosylate anions serve as counter-ions. This cationic nature can influence its interaction with biological structures, such as cell membranes and DNA.

Synthesis and Characterization

The synthesis of this compound's parent macrocycle, meso-tetraphenylporphyrin, is typically achieved through the condensation of pyrrole with benzaldehyde in an acidic medium, a method pioneered by Rothemund and later refined by Adler and Longo.[1][2] The synthesis of the meso-tetrakis(4-aminophenyl)porphyrin precursor is followed by quaternization of the amino groups to yield the final this compound product.

General Synthetic Protocol for Tetraphenylporphyrin Precursor:

A common method for synthesizing the tetraphenylporphyrin core involves the following steps:

-

Condensation: Pyrrole and a substituted benzaldehyde (in this case, 4-acetamidobenzaldehyde) are refluxed in propionic acid.[2] Propionic acid serves as both the solvent and the acidic catalyst for the condensation reaction, leading to the formation of the porphyrinogen.

-

Oxidation: The porphyrinogen intermediate is then oxidized to the stable, aromatic porphyrin macrocycle. This can be achieved by bubbling air through the reaction mixture or by using other oxidizing agents.[1]

-

Purification: The crude porphyrin is typically purified by filtration and washing, followed by column chromatography.

The subsequent modification of the amino groups to trimethylammonium groups can be achieved through exhaustive methylation using an appropriate methylating agent.

Characterization Techniques

The structural integrity and purity of this compound are confirmed using a suite of spectroscopic techniques:

-

UV-Vis Spectroscopy: To confirm the formation of the porphyrin macrocycle and study its electronic transitions.[3]

-

¹H NMR Spectroscopy: To elucidate the molecular structure by analyzing the chemical shifts and coupling patterns of the protons.

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[4]

Photophysical Properties

The interaction of this compound with light is governed by its distinct electronic structure, which gives rise to its characteristic absorption and emission properties.

Electronic Absorption

Like other tetraphenylporphyrins, this compound exhibits a strong absorption band in the near-UV region, known as the Soret band (or B band), and several weaker absorption bands in the visible region, called Q bands.[5] The Soret band arises from the transition to the second excited singlet state (S₀ → S₂), while the Q bands correspond to the transition to the first excited singlet state (S₀ → S₁).[6]

For this compound in aqueous solution, the Soret band is typically observed in the range of 410-414 nm. The Q bands are found at longer wavelengths, generally between 500 and 700 nm. The exact positions and intensities of these bands can be influenced by the solvent, pH, and aggregation state of the porphyrin.[7]

Fluorescence Emission

Upon excitation with light of an appropriate wavelength, this compound can relax from its excited singlet state (S₁) back to the ground state (S₀) by emitting a photon. This process is known as fluorescence. The fluorescence spectrum of this compound is typically mirror-imaged to its Q-band absorption spectrum and exhibits two main emission bands. For a similar porphyrin, 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP), the emission peaks are observed at 604 nm and 652 nm.[8]

Jablonski Diagram for this compound

The photophysical processes of absorption, fluorescence, intersystem crossing, and phosphorescence can be visualized using a Jablonski diagram.

Caption: Jablonski diagram illustrating the photophysical pathways of this compound.

Photochemical Properties

The photochemical reactivity of this compound is primarily associated with its ability to generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon irradiation. This property is the cornerstone of its application in photodynamic therapy.

Singlet Oxygen Generation

After excitation and subsequent intersystem crossing to the triplet state (T₁), the this compound molecule can transfer its energy to molecular oxygen (³O₂), which is naturally in a triplet ground state. This energy transfer process, known as a Type II photochemical reaction, excites the oxygen molecule to its highly reactive singlet state (¹O₂).

The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ) . A high singlet oxygen quantum yield is a key requirement for an effective photosensitizer in PDT. For a related porphyrin, 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin, a high singlet oxygen quantum yield of 0.81 has been reported.[8]

Photostability

Photostability refers to the ability of a photosensitizer to resist degradation upon exposure to light. A high photostability is desirable for a PDT agent to ensure it can continuously generate ROS throughout the treatment period.[10] Porphyrins generally exhibit good photostability, a feature that contributes to their utility in PDT.[11]

Experimental Protocols

Accurate characterization of the requires standardized experimental protocols.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_max) and molar extinction coefficients (ε) of this compound.

Protocol:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., water or a buffered solution).

-

Prepare a series of dilutions from the stock solution.

-

Record the absorption spectra of each dilution using a UV-Vis spectrophotometer over a range of 350-800 nm.

-

Identify the λ_max for the Soret and Q bands.

-

Plot the absorbance at the Soret band maximum against the concentration.

-

The molar extinction coefficient (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl).

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φf) of this compound relative to a standard of known quantum yield.

Protocol:

-

Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as this compound (e.g., meso-tetraphenylporphyrin, TPP, with Φf = 0.11 in toluene).[12]

-

Prepare solutions of both the standard and this compound in the same solvent with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure the absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Integrate the area under the corrected emission spectra for both the standard and the sample.

-

Calculate the fluorescence quantum yield of this compound using the following equation:

Φf_sample = Φf_std * (A_std / A_sample) * (I_sample / I_std) * (n_sample² / n_std²)

where A is the absorbance at the excitation wavelength, I is the integrated fluorescence intensity, and n is the refractive index of the solvent.

Singlet Oxygen Quantum Yield Determination (Indirect Method using DPBF)

Objective: To determine the singlet oxygen quantum yield (ΦΔ) of this compound using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap.

Protocol:

-

Prepare solutions of this compound and a reference photosensitizer with a known ΦΔ (e.g., methylene blue) in a suitable solvent containing DPBF.

-

Ensure the optical densities of the sample and reference solutions are matched at the irradiation wavelength.

-

Irradiate the solutions with a monochromatic light source at a wavelength where the photosensitizer absorbs.

-

Monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) over time.[13]

-

Plot the natural logarithm of the absorbance of DPBF versus the irradiation time.

-

The slope of this plot is proportional to the rate of singlet oxygen generation.

-

Calculate the singlet oxygen quantum yield of this compound using the following equation:

ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref)

where k is the slope of the ln(A) vs. time plot.

Caption: Workflow for the indirect determination of singlet oxygen quantum yield.

Data Summary

The following table summarizes the key photophysical and photochemical parameters for this compound and related tetraphenylporphyrin derivatives. Note that specific, experimentally determined values for this compound are not extensively reported in the literature; therefore, data from similar compounds are provided for reference and should be interpreted with caution.

| Property | This compound (or related TPP) | Reference |

| Soret Band (λ_max) | 410 - 414 nm (in water) | |

| Q Bands (λ_max) | ~500 - 700 nm | [5] |

| Molar Extinction Coefficient (ε) | ~1.31 x 10⁵ M⁻¹cm⁻¹ (at Soret band for a similar TPP) | [4] |

| Fluorescence Emission (λ_em) | ~604 nm, 652 nm (for a similar TPP) | [8] |

| Fluorescence Quantum Yield (Φf) | 0.08 - 0.12 (for similar TPPs) | [4][8] |

| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.81 (for a similar TPP) | [8] |

Conclusion

5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrin tetra(p-toluenesulfonate) (this compound) is a water-soluble cationic porphyrin with promising photophysical and photochemical properties for biomedical applications, particularly in photodynamic therapy. Its strong absorption in the visible region, coupled with an efficient generation of singlet oxygen, makes it a potent photosensitizer. This guide has provided a detailed overview of its synthesis, characterization, and the fundamental principles that govern its interaction with light. The experimental protocols outlined herein offer a framework for the systematic evaluation of this compound and other novel photosensitizers, facilitating further research and development in this exciting field.

References

-

ARKIVOC. Synthesis of substituted meso-tetraphenylporphyrins in mixed solvent systems. [Link]

-

ResearchGate. Synthesis of -methoxy tetraphenylporphyrin (TOMPP). [Link]

-

LSU Scholarly Repository. Synthesis and Characterization of Porphyrin-Encapsulated Nanoparticles: Investigations with Scanning Probe Microscopy. [Link]

-

Scientific Research Publishing. Preparation of Single Substituted Phenyl Porphyrins Form Meso-Tetraphenyl Porphyrin-Synthetic Example from Symmetric Porphyrin into Asymmetric Porphyrins. [Link]

-

Impressions@MAHE. 5,10,15,20-Tetrakis(p-tolyl)porphyrin derived carbon dots as colorant in flexo and screen inks with multi-level covert features for security printing. [Link]

-

ResearchGate. Synthesis and Characterization of 5,10,15,20‐Tetrakis(4‐ethylphenyl)porphyrin and (Zn, Mn, Sn, Ni, Al, V)‐Derivatives: Photophysical and DFT study. [Link]

-

Science and Education Publishing. An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study. [Link]

-

ResearchGate. Preparation and Characterization of Porphyrin Nanoparticles. [Link]

-

National Institutes of Health. Photodynamic Antimicrobial Activity of a Novel 5,10,15,20-Tetrakis (4-Ethylphenyl) Porphyrin against Clinically Important Bacteria. [Link]

-

Indian Academy of Sciences. Preparation and characterization of monosubstituted porphyrins immobilized on nanosilica. [Link]

-

ResearchGate. Photophysical and photochemical properties of the water-soluble porphyrin complexes of metals of the platinum group. [Link]

-

Royal Society of Chemistry. Efficient Intersystem Crossing Using Singly Halogenated Carbomethoxyphenyl Porphyrins Measured Using Delayed Fluorescence, Chemical Quenching, and Singlet Oxygen Emission. [Link]

-

PubChem. 5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrintetra(p-toluenesulfonate). [Link]

-

MDPI. Photodynamic Antimicrobial Activity of a Novel 5,10,15,20-Tetrakis (4-Ethylphenyl) Porphyrin against Clinically Important Bacteria. [Link]

-

PubMed. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy. [Link]

-

Royal Society of Chemistry. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy. [Link]

-

MDPI. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. [Link]

-

ResearchGate. UV-VIS and fluorescence spectra of meso-tetraphenylporphyrin and meso-tetrakis-(4-methoxyphenyl) porphyrin in THF and THF-water systems. The influence of pH. [Link]

-

PubMed Central. Synthesis, Photochemical and Photoinduced Antibacterial Activity Studies of meso-Tetra(pyren-1-yl)porphyrin and its Ni, Cu and Zn Complexes. [Link]

-

Walter de Gruyter. Synthesis and Characterization of 5,10,15,20-Tetra[3-(3-trifluoromethyl)phenoxy] Porphyrin. [Link]

-

ResearchGate. Physico-chemical properties of meso-tetrakis(p-methoxyphenyl)porphyrin (TMPP) incorporated into pluronic™ P-123 and F-127 polymeric micelles. [Link]

-

ResearchGate. Photophysical properties of 5,10,15,20-tetrakis(m-hydroxyphenyl)-porphyrin (m-THPP), 5,10,15,20-tetrakis(m-hydroxyphenyl)chlorin (m-THPC) and 5,10,15,20-tetrakis(m-hydroxyphenyl)bacteriochlorin. [Link]

-

ResearchGate. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy. [Link]

-

PubMed Central. Target Prediction of 5,10,15,20-Tetrakis(4′-Sulfonatophenyl)-Porphyrin Using Molecular Docking. [Link]

-

Wiley Online Library. PHOTOPHYSICAL PROPERTIES OF 2‐NITRO‐5,10,15,20‐TETRA‐p‐TOLYLPORPHYRINS. [Link]

-

ResearchGate. The UV-vis spectrum of tetrakis-(p-methoxy-phenyl)-porphyrin in chloroform. [Link]

-

MDPI. Versatile Porphyrin Arrangements for Photodynamic Therapy—A Review. [Link]

-

Oregon Medical Laser Center. Tetraphenylporphyrin, [TPP]. [Link]

-

ResearchGate. UV-visible transmission spectra of Mn(TPP)Cl (top) and H 2 TPP (bottom). [Link]

-

ResearchGate. UV/Vis absorption spectra of 1-4 and [Zn(TPP)] in CH 2 Cl 2 solution. [Link]

- Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Characterization of 5,10,15,20-Tetra[3-(3-trifluoromethyl)phenoxy] Porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Photodynamic Antimicrobial Activity of a Novel 5,10,15,20-Tetrakis (4-Ethylphenyl) Porphyrin against Clinically Important Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Tetraphenylporphyrin, [TPP] [omlc.org]

- 13. Synthesis, Photochemical and Photoinduced Antibacterial Activity Studies of meso-Tetra(pyren-1-yl)porphyrin and its Ni, Cu and Zn Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Beyond the Structure – Understanding the Behavior of TTMPP in Solution

An In-depth Technical Guide to the Solubility of Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP)

For Researchers, Scientists, and Drug Development Professionals

Tris(2,4,6-trimethoxyphenyl)phosphine, commonly abbreviated as TTMPP, is a highly electron-rich, sterically hindered triaryl organophosphine.[1][2][3] Its exceptional Lewis basicity, a direct result of the nine electron-donating methoxy groups on its phenyl rings, positions it as a powerful organocatalyst and ligand in modern organic synthesis.[1][2][4] TTMPP is instrumental in facilitating a range of chemical transformations, including oxa-Michael additions, polymerizations, and as a ligand in palladium-catalyzed cross-coupling reactions where it can offer enhanced reactivity compared to traditional phosphines.[1][3][4]

However, the successful application of TTMPP, like any reagent, is fundamentally dependent on its behavior in solution. Solubility is not merely a physical constant; it is the gateway to reactivity, dictating the choice of reaction media, influencing reaction kinetics, and impacting purification strategies. This guide provides a comprehensive exploration of the solubility of TTMPP, moving from theoretical principles to practical, validated experimental protocols for its determination. We will dissect the causal relationships between TTMPP's molecular structure and its solubility profile, offering field-proven insights for its effective use in the laboratory.

Part 1: Physicochemical Profile of TTMPP

A molecule's solubility is intrinsically linked to its physical and chemical properties. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities are more likely to be miscible.[5] TTMPP's structure presents a fascinating dichotomy: a large, lipophilic core composed of three aryl rings, decorated with numerous polar methoxy groups.

The high calculated LogP value of 4.3 underscores its predominantly non-polar, lipophilic character, predicting favorable solubility in organic media.[2] However, the nine oxygen atoms introduce localized polarity and hydrogen bond accepting capabilities, which can influence interactions with more polar solvents.

Table 1: Physicochemical Properties of Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP)

| Property | Value | Source(s) |

| IUPAC Name | tris(2,4,6-trimethoxyphenyl)phosphane | [1] |

| Common Name | Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) | [6][7] |

| CAS Number | 91608-15-0 | [1][6] |

| Molecular Formula | C₂₇H₃₃O₉P | [1][6] |

| Molecular Weight | 532.5 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [1][2] |

| Melting Point | 132-160 °C (range from various sources) | [1][2][8] |

| XLogP3-AA | 4.3 | [2] |

| Stability | Air and moisture sensitive; sensitive to light and halogenated solvents. | [1][2] |

Part 2: Qualitative and Quantitative Solubility Profile

Published data and supplier information provide a qualitative overview of TTMPP's solubility. It is generally soluble in common non-polar aprotic organic solvents, which aligns with its lipophilic nature.[1] Its solubility in polar solvents is more limited.

Table 2: Qualitative Solubility of TTMPP in Various Solvents

| Solvent Class | Solvent | Solubility | Source(s) |

| Aprotic (Non-polar) | Toluene | Soluble | [1] |

| Tetrahydrofuran (THF) | Soluble | [1] | |

| Aprotic (Polar) | Dichloromethane (DCM) | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [8] | |

| Protic (Polar) | Methanol | Slightly Soluble | [8] |

| Water | Insoluble (predicted) | - |

Causality: The excellent solubility in solvents like toluene and THF is driven by favorable van der Waals interactions between the solvent and the large aryl structure of TTMPP. While DCM is a good solvent, caution is advised as halogenated solvents can lead to the formation of phosphonium salts, indicating a potential for reactivity.[2] The "slight" solubility in DMSO and methanol suggests that while the methoxy groups can engage in some polar interactions, they are insufficient to overcome the energy penalty of dissolving the large, non-polar bulk of the molecule in these highly polar environments.

Part 3: Experimental Protocols for Accurate Solubility Determination

For research and development, a qualitative understanding of solubility is often insufficient. Quantitative data is required to prepare stock solutions, control reaction stoichiometry, and develop robust processes. It is critical to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility : This high-throughput measurement assesses the concentration at which a compound, typically dissolved in DMSO, precipitates when added to an aqueous medium.[9][10][11] It is a rapid screening tool for early-stage discovery.

-

Thermodynamic Solubility : Considered the "gold standard," this method measures the concentration of a saturated solution in equilibrium with the solid compound after an extended incubation period (e.g., 24 hours).[9][11][12] It provides a true measure of a compound's maximum solubility under specific conditions and is vital for lead optimization and formulation.[11][12]

The following sections detail validated, self-validating protocols for determining the thermodynamic solubility of TTMPP using UV-Vis Spectroscopy and High-Performance Liquid Chromatography (HPLC).

Methodology 1: Solubility Determination by UV-Vis Spectrophotometry

This method is rapid and relies on the Beer-Lambert law, which correlates absorbance with concentration. It is suitable for pure compounds with a known chromophore.

Caption: Workflow for Solubility Determination by UV-Vis Spectroscopy.

Experimental Protocol:

-

Preparation of Calibration Standards: a. Accurately prepare a stock solution of TTMPP of known concentration (e.g., 1 mg/mL) in a solvent where it is freely soluble (e.g., THF). b. Perform a serial dilution of the stock solution to create a minimum of five standards of decreasing concentration. c. Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution. d. Measure the absorbance of each standard at the determined λmax. e. Plot absorbance versus concentration. The resulting linear regression should have a correlation coefficient (R²) > 0.99 for the curve to be considered valid.[13]

-

Preparation of the Saturated Solution: a. Add an excess amount of solid TTMPP to a vial containing the test solvent (e.g., toluene, methanol). "Excess" means undissolved solid should be clearly visible. b. Seal the vial and agitate it at a constant temperature for at least 24 hours to ensure equilibrium is reached.[11]

-

Sample Analysis: a. After equilibration, allow the solution to stand, then carefully centrifuge to pellet the undissolved solid. b. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove any remaining particulates. This step is critical to avoid artificially high readings. c. Accurately dilute a known volume of the clear, saturated filtrate with the test solvent to ensure the absorbance reading falls within the linear range of the calibration curve. d. Measure the absorbance of the diluted sample at λmax.

-

Calculation: a. Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to determine the final solubility of TTMPP in the test solvent.

Methodology 2: Solubility Determination by HPLC

HPLC is a more robust and specific method, capable of separating the analyte from potential impurities or degradants, thus providing a more accurate solubility value.[5][12]

Caption: Workflow for Solubility Determination by HPLC.

Experimental Protocol:

-

Method Development and Calibration: a. Develop a suitable reverse-phase HPLC method for TTMPP. This includes selecting an appropriate C18 column and a mobile phase (e.g., a gradient of acetonitrile and water) that provides a sharp, well-resolved peak for TTMPP.[14] b. Prepare a stock solution and a series of at least five calibration standards in a suitable diluent.[5] c. Inject each standard and generate a calibration curve by plotting peak area against concentration. A linear fit with R² > 0.99 is required for a self-validating system.[5]

-

Preparation of the Saturated Solution: a. As described in the UV-Vis protocol, add excess solid TTMPP to the test solvent. b. Seal and agitate at a constant temperature for at least 24 hours.

-

Sample Preparation and Analysis: a. Centrifuge the equilibrated suspension to pellet the excess solid. b. Filter the supernatant through a 0.22 µm syringe filter compatible with the test solvent. c. Precisely dilute the filtrate with the mobile phase or a suitable diluent to bring the concentration into the calibrated range. d. Inject the prepared sample onto the HPLC system and record the chromatogram.[15]

-

Calculation: a. Determine the concentration of the diluted sample using the peak area and the calibration curve. b. Apply the dilution factor to calculate the solubility of TTMPP.

Conclusion

Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) is a cornerstone catalyst and ligand whose efficacy is directly tied to its solubility. Its highly lipophilic nature dictates good solubility in common aprotic organic solvents such as THF, toluene, and dichloromethane.[1] Conversely, its solubility is limited in polar solvents like methanol and DMSO.[8] For researchers and process chemists, moving beyond qualitative descriptors to quantitative, reproducible data is paramount. The detailed HPLC and UV-Vis spectrophotometry protocols provided in this guide offer robust, self-validating frameworks for the precise determination of TTMPP's thermodynamic solubility. By understanding and accurately measuring this fundamental property, scientists can optimize reaction conditions, ensure reproducibility, and fully harness the synthetic potential of this remarkable phosphine.

References

-

Hoelke, B., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Grokipedia. Tris(2,4,6-trimethoxyphenyl)phosphine. [Link]

-

Lin, Y., & Wai, C. M. (1994). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry. [Link]

-

Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Creative Bioarray. Aqueous Solubility Assays. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]

-

ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy?. [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. [Link]

-

LookChem. TRIS(2,4,6-TRIMETHOXYPHENYL)PHOSPHINE. [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]

-

Chem LibreTexts. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ScienceOpen. Physico-chemical properties of meso-tetrakis(p-methoxyphenyl)porphyrin (TMPP) incorporated into pluronicTM p-123 and f-127 polymeric micelles. [Link]

-

SciELO. Physico-chemical properties of meso-tetrakis(p-methoxyphenyl)porphyrin (TMPP) incorporated into pluronicTM p-123 and f-127 polymeric micelles. [Link]

-

ResearchGate. (2025, August 9). Physico-chemical properties of meso-tetrakis(p-methoxyphenyl)porphyrin (TMPP) incorporated into pluronic™ P-123 and F-127 polymeric micelles. [Link]

-

Aladdin. 5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrintetra(p-toluenesulfonate) (TTMAPP). [Link]

-

Wikipedia. Tris(2,4,6-trimethoxyphenyl)phosphine. [Link]

-

Fischer, S. M., et al. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Catalysis Science & Technology. [Link]

-

ResearchGate. (2025, August 10). Solubilities of 5,10,15,20-Tetraphenylporphyrin and 5,10,15,20-Tetraphenylporphyrin Manganese(III) Chloride in Binary Ethanol + Water Solvent Mixtures. [Link]

-

PubChem. Tris(2,4,6-trimethoxyphenyl)phosphine. [Link]

-

ResearchGate. (2015, June 9). Can anyone help me with finding the proper solvents?. [Link]

-

MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

-

ChemRxiv. Physicochemical properties of tire-derived para-phenylenediamine quinones - A comparison of experimental and computational approaches. [Link]

Sources

- 1. Buy Tris(2,4,6-trimethoxyphenyl)phosphine | 91608-15-0 [smolecule.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Tris(2,4,6-trimethoxyphenyl)phosphine - Wikipedia [en.wikipedia.org]

- 4. Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01335E [pubs.rsc.org]

- 5. pharmaguru.co [pharmaguru.co]

- 6. scbt.com [scbt.com]

- 7. Tris(2,4,6-trimethoxyphenyl)phosphine | C27H33O9P | CID 522987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. ovid.com [ovid.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

An In-Depth Technical Guide to the Stability of 5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrin (Ttmapp) Under Various Conditions

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The chemical and physical stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for assessing the stability of 5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrin tetra(p-toluenesulfonate) (Ttmapp), a cationic porphyrin of significant interest in photodynamic therapy and other biomedical applications. We will delve into the principles and practical execution of forced degradation and long-term stability studies, offering field-proven insights into experimental design, analytical methodology, and the elucidation of degradation pathways. This document is intended to serve as a robust "how-to" guide for researchers to establish a comprehensive stability profile for this compound and similarly structured molecules.

Introduction: The Criticality of Stability in Drug Development

The inherent stability of a drug substance is a cornerstone of pharmaceutical development.[1] Stability studies are not merely a regulatory requirement but a fundamental scientific investigation into the molecule's behavior over time under the influence of various environmental factors such as temperature, humidity, light, and pH.[1][2] For a molecule like this compound, a complex porphyrin macrocycle, understanding its degradation profile is paramount for:

-

Ensuring Patient Safety: By identifying potentially toxic degradation products.

-

Guaranteeing Therapeutic Efficacy: By ensuring the API remains in its active form at the desired concentration.

-

Defining Storage and Handling Conditions: To maintain product quality throughout its lifecycle.

-

Developing Stable Formulations: By understanding the molecule's liabilities and choosing appropriate excipients and packaging.

This guide will provide the scientific rationale and detailed protocols for conducting a thorough stability assessment of this compound, in line with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Physicochemical Properties of this compound

This compound, with the full chemical name 5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrin tetra(p-toluenesulfonate), is a water-soluble, cationic porphyrin.[6] Its structure consists of a central porphyrin macrocycle with four positively charged trimethylammoniophenyl groups at the meso positions.

| Property | Value | Source |

| Chemical Formula | C₈₄H₉₄N₈O₁₂S₄⁺⁴ | [7] |

| Molecular Weight | 1536.0 g/mol | [7] |

| Appearance | Dark purple powder | [1] |

| Solubility | Soluble in water |

The large conjugated π-system of the porphyrin ring is responsible for its intense color and its photosensitizing properties. However, this extended π-system is also a potential site for oxidative and photolytic degradation. The stability of the peripheral trimethylammonium groups to hydrolysis must also be considered.

Forced Degradation Studies: Unveiling Potential Degradation Pathways

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating analytical method and understanding the intrinsic stability of a molecule.[2][8][9] The goal is to induce degradation to a limited extent (typically 5-20%) to generate the likely degradation products that could form under normal storage conditions.[8]

General Considerations for Forced Degradation of this compound

-

This compound Concentration: A starting concentration of 1 mg/mL in a suitable solvent (e.g., water or a co-solvent system if needed) is a common starting point.[8]

-

Monitoring Degradation: The extent of degradation should be monitored at various time points to achieve the target degradation level.

-

Control Samples: A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

Experimental Protocols for Forced Degradation

The following protocols are proposed as a starting point for the forced degradation studies of this compound. Optimization may be required based on the observed rate of degradation.

-

Rationale: To assess the susceptibility of this compound to degradation in an acidic environment. The ether linkages that can be present in some porphyrin derivatives are susceptible to acid hydrolysis, and the overall macrocycle stability can be affected.

-

Protocol:

-

Prepare a 1 mg/mL solution of this compound in 0.1 M hydrochloric acid (HCl).

-

Incubate the solution at 60°C.

-

Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.

-

Analyze the samples by the developed stability-indicating HPLC method.

-

-

Rationale: To evaluate the stability of this compound in an alkaline environment. Ester and amide functionalities, if present, are prone to base-catalyzed hydrolysis. The stability of the trimethylammoniophenyl groups should also be considered.

-

Protocol:

-

Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

-

Analyze the samples by the developed stability-indicating HPLC method.

-

-

Rationale: The porphyrin macrocycle is known to be susceptible to oxidation, which can lead to ring opening.[8] This study is critical for understanding this compound's stability in the presence of atmospheric oxygen or oxidizing agents.

-

Protocol:

-

Prepare a 1 mg/mL solution of this compound in a solution of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature and protected from light.

-

Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Analyze the samples directly by the developed stability-indicating HPLC method.

-

-

Rationale: To assess the impact of elevated temperatures on the solid-state and solution stability of this compound.

-

Protocol (Solid State):

-

Place a thin layer of this compound powder in a vial.

-

Heat the vial in an oven at 80°C.

-

Sample the powder at 1, 3, and 7 days.

-

Prepare solutions of the sampled powder and analyze by HPLC.

-

-

Protocol (Solution):

-

Prepare a 1 mg/mL solution of this compound in water.

-

Incubate the solution at 60°C, protected from light.

-

Withdraw aliquots at 1, 3, and 7 days for HPLC analysis.

-

-

Rationale: Porphyrins are known photosensitizers and can be susceptible to photodegradation. This is a critical test for a molecule intended for photodynamic therapy applications.

-

Protocol:

-

Expose a solution of this compound (1 mg/mL in water) and a sample of solid this compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[8]

-

A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples by HPLC.

-

Visualization of the Forced Degradation Workflow

Caption: Workflow for the forced degradation study of this compound.

Development of a Stability-Indicating Analytical Method